molecular formula C9H19ClN2O B15051895 (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride

Cat. No.: B15051895
M. Wt: 206.71 g/mol
InChI Key: WBXQTADFWTWQBM-WLYNEOFISA-N
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Description

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine hydrochloride is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine and hydrochloride functionalities. Common synthetic routes include:

    Cyclization Reactions: The formation of the spirocyclic core can be achieved through cyclization reactions involving appropriate precursors.

    Amine Introduction:

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core.

Scientific Research Applications

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound can be used as a tool to study biological processes and pathways.

    Industrial Applications: It may have applications in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: The free base form of the compound.

    Other Spirocyclic Amines: Compounds with similar spirocyclic structures but different substituents.

Uniqueness

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amine and an oxo group. This combination of features may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;/h7-8,11H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1

InChI Key

WBXQTADFWTWQBM-WLYNEOFISA-N

Isomeric SMILES

C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl

Origin of Product

United States

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